N-(2,5-Dichlorobenzyl)-N-methylamine
Overview
Description
N-(2,5-Dichlorobenzyl)-N-methylamine is an organic compound that belongs to the class of benzylamines It is characterized by the presence of a benzyl group substituted with two chlorine atoms at the 2 and 5 positions, and a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-Dichlorobenzyl)-N-methylamine typically involves the reaction of 2,5-dichlorobenzyl chloride with methylamine. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The general reaction scheme is as follows:
2,5-Dichlorobenzyl chloride+Methylamine→this compound+Hydrochloric acid
The reaction is usually catalyzed by a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. The use of automated reactors and in-line purification systems ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-Dichlorobenzyl)-N-methylamine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the benzyl ring can be substituted by nucleophiles such as hydroxide or alkoxide ions.
Oxidation: The compound can be oxidized to form this compound oxide using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the benzyl group can be achieved using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solution.
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzylamines.
Oxidation: Formation of this compound oxide.
Reduction: Formation of reduced benzyl derivatives.
Scientific Research Applications
N-(2,5-Dichlorobenzyl)-N-methylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2,5-Dichlorobenzyl)-N-methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. In the case of antimicrobial activity, it may disrupt the cell membrane integrity or interfere with essential metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-Dichlorobenzyl)-N-methylamine
- N-(3,5-Dichlorobenzyl)-N-methylamine
- N-(2,6-Dichlorobenzyl)-N-methylamine
Uniqueness
N-(2,5-Dichlorobenzyl)-N-methylamine is unique due to the specific positioning of the chlorine atoms on the benzyl ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different pharmacological and chemical properties compared to its analogs.
Properties
IUPAC Name |
1-(2,5-dichlorophenyl)-N-methylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2N/c1-11-5-6-4-7(9)2-3-8(6)10/h2-4,11H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBWHXHJPISASFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=CC(=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50238139 | |
Record name | Benzenemethanamine, 2,5-dichloro-N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50238139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90390-16-2 | |
Record name | 2,5-Dichloro-N-methylbenzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90390-16-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenemethanamine, 2,5-dichloro-N-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090390162 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenemethanamine, 2,5-dichloro-N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50238139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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